![molecular formula C23H19NO4 B3163760 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid CAS No. 885951-04-2](/img/structure/B3163760.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid
Vue d'ensemble
Description
The compound “2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group and the benzoic acid moiety. The Fmoc group consists of a fluorene core with a methoxy carbonyl group attached . The benzoic acid moiety contains a carboxylic acid group attached to a benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the Fmoc group is known to be removed under mildly basic conditions, such as treatment with piperidine . This allows for the sequential addition of amino acids in peptide synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the characteristics of the Fmoc group and the benzoic acid moiety. For instance, the presence of the Fmoc group would likely make the compound relatively non-polar and hydrophobic .Applications De Recherche Scientifique
Polymers Synthesis and Applications
Divalent metal salts of p-aminobenzoic acid, which relate to the structural features of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid, are pivotal in synthesizing ionic polymers. These salts can undergo reactions with compounds having functional groups capable of interacting with amino groups, leading to the formation of polyureas and polyurethane-ureas through polyaddition reactions. Metal-containing cured resins derived from these processes exhibit high impact strength, showcasing the potential of such compounds in developing advanced materials with specific mechanical properties (Matsuda, 1997).
Interaction with Amino Acids
The study on the formation, transformation, and mitigation strategies of methylglyoxal in foods highlights the role of amino acids in scavenging reactive carbonyl compounds. Amino acids can efficiently react with methylglyoxal, a compound with potential deleterious effects, to form various adducts due to their nucleophilic reactivity. This interaction underscores the significance of compounds like 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid in understanding the dynamics of food chemistry and potential mitigation strategies for reducing harmful compounds in food processing (Zheng et al., 2020).
Mécanisme D'action
Target of Action
Fmoc-2-amino-3-methylbenzoic acid is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It prevents unwanted side reactions during the synthesis process .
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of amino acids without unwanted side reactions . Once the desired sequence is achieved, the Fmoc group is removed, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Pharmacokinetics
It’s worth noting that the compound issoluble in DMF , which is important for its use in peptide synthesis.
Result of Action
The primary result of the action of Fmoc-2-amino-3-methylbenzoic acid is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group allows for the precise assembly of amino acids .
Action Environment
The action of Fmoc-2-amino-3-methylbenzoic acid is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The reaction conditions, including temperature and solvent, can also impact the efficacy and stability of the compound .
Orientations Futures
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-7-6-12-19(22(25)26)21(14)24-23(27)28-13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZRGCZCULPHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



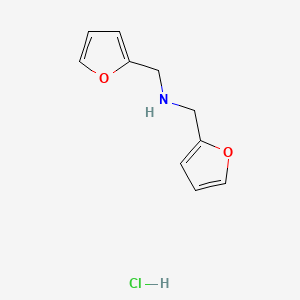
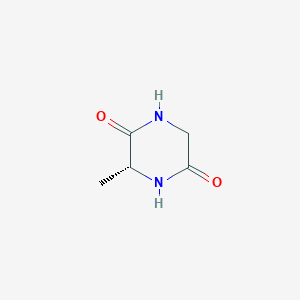
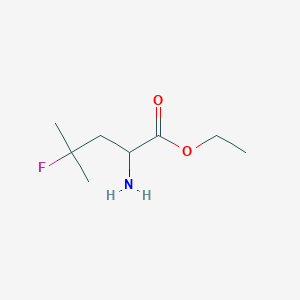

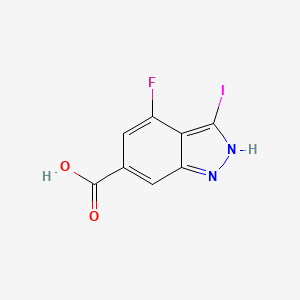
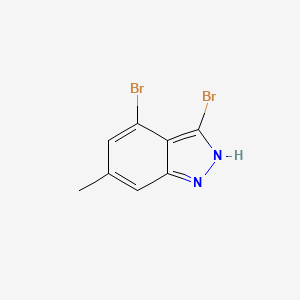
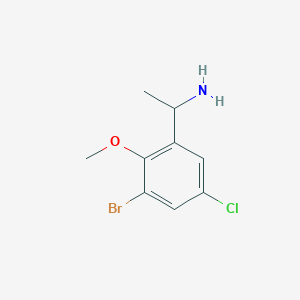

![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

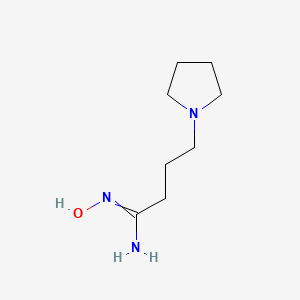
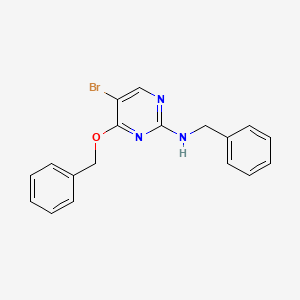
![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)